molecular formula C39H64N7O17P3S-4 B1262596 trans-9-octadecenoyl-CoA(4-)

trans-9-octadecenoyl-CoA(4-)

Cat. No. B1262596
M. Wt: 1028 g/mol
InChI Key: XDUHQPOXLUAVEE-MBEFLBOUSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-9-octadecenoyl-CoA(4-) is an octadecenoyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of trans-9-octadecenoyl-CoA;  major species at p 7.3. It is a conjugate base of a trans-9-octadecenoyl-CoA.

Scientific Research Applications

  • Metabolic Pathways in Rat Mitochondria Research by Yu et al. (2004) has explored the metabolism of elaidic acid (9-trans-octadecenoic acid) in rat mitochondria, particularly focusing on its beta-oxidation. The study found that elaidoyl-CoA, which is similar in structure to trans-9-octadecenoyl-CoA, led to the accumulation of a major metabolite, 5-trans-tetradecenoyl-CoA, in the mitochondrial matrix. This indicates a unique metabolic pathway affected by the presence of trans double bonds.

  • Role in Peroxisomal β-Oxidation The study of polyunsaturated fatty acids with conjugated double bonds, like 9-cis,11-trans-octadecadienoic acid, has led to the discovery of novel enzymes in the β-oxidation pathway in mitochondria. Liang, Zhu, and Schulz (1999) found that these fatty acids yield intermediates that are efficiently processed by Δ3,5,7,Δ2,4,6-trienoyl-CoA isomerase, suggesting a significant contribution to the total β-oxidation of these intermediates Liang, Zhu, & Schulz, 1999.

  • Role in Fatty Acid Metabolism Trans-9-Octadecenoyl-CoA, through its variants, plays a role in various metabolic pathways in different organisms. For example, the metabolism of cis- and trans-9-octadecenoic acid in rat liver varies across different rat strains and nutritional states, as reported by Ide and Sugano (1986). This study highlights the significant variation in metabolic processing of trans-fatty acids Ide & Sugano, 1986.

  • Influence on Cellular Processes Trans-9-Octadecenoyl-CoA and its derivatives impact cellular processes like signal transduction. For example, cis‐9,10‐octadecenoamide, a related compound, influences GABA receptors and inhibitory synaptic currents, suggesting a role in neural signaling and potentially sleep regulation Lees, Edwards, Hassoni, Robin Ganellin, & Galanakis, 1998.

properties

Product Name

trans-9-octadecenoyl-CoA(4-)

Molecular Formula

C39H64N7O17P3S-4

Molecular Weight

1028 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

XDUHQPOXLUAVEE-MBEFLBOUSA-J

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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